molecular formula C6H6N4S B460529 4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile CAS No. 770-30-9

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile

Cat. No.: B460529
CAS No.: 770-30-9
M. Wt: 166.21g/mol
InChI Key: VYDHBDPZNLVELI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile is known to interact with various enzymes and proteins. For instance, it has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . The nature of these interactions is typically through binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on cells are significant. It has been shown to have cytotoxic activities against a panel of four human tumor cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an ATP mimicking tyrosine kinase inhibitor, thereby affecting the activity of EGFR . This can lead to changes in gene expression and enzyme activity within the cell.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It is known to be stable under normal conditions

Metabolic Pathways

It is known to interact with various enzymes, which could potentially influence metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of aromatic aldehydes, malononitrile, and thiourea in ethanol. This reaction, when treated with sodium hydroxide and dimethyl sulfate, yields the desired compound . Industrial production methods typically involve similar multi-step reactions, ensuring high purity and yield.

Chemical Reactions Analysis

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using hydrogen peroxide in glacial acetic acid to form 4-amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile . Common reagents used in these reactions include sodium hydroxide, dimethyl sulfate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of various drugs . Additionally, it has been studied for its potential anticancer properties, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Research has shown that derivatives of this compound exhibit significant cytotoxic activities against various human tumor cell lines .

Comparison with Similar Compounds

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile can be compared with other similar compounds such as 4-amino-1,6-dihydro-2-mercapto-6-arylpyrimidine-5-carbonitrile and 4-amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile . These compounds share similar structural features but differ in their functional groups and specific applications. The unique methylthio group in this compound contributes to its distinct chemical properties and biological activities.

Biological Activity

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile (CAS Number: 770-30-9) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an amino group and a methylthio group, contributing to its potential therapeutic applications. The following sections detail its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4SC_6H_6N_4S, with a molecular weight of approximately 166.20 g/mol. Its melting point ranges from 240°C to 243°C, and it is soluble in water, which facilitates its use in various biological assays .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study evaluated several pyrimidine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The compound demonstrated variable anticancer activity, with effects ranging from weak to moderate against various cancer cell lines .

Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways . Additionally, the compound's structure allows it to interfere with DNA biosynthesis by inhibiting key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . In vitro studies have shown that it possesses moderate antibacterial and antifungal activities. These activities were compared to standard antibiotics like chloramphenicol and antifungal agents like clotrimazole .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerWeak to moderate activity against cancer cell lines
AntimicrobialModerate antibacterial and antifungal effects
MechanismInhibition of RTKs and DNA biosynthesis enzymes

Case Studies

  • Anticancer Screening : A series of pyrimidine derivatives were synthesized, including this compound. These compounds were tested against various cancer types at a concentration of 10 µM. Results indicated that while some derivatives showed significant activity, others exhibited minimal effects, highlighting the importance of structural modifications in enhancing efficacy .
  • Antimicrobial Testing : In comparative studies against known antimicrobial agents, the compound displayed notable activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics amidst rising resistance issues .

Properties

IUPAC Name

4-amino-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDHBDPZNLVELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304305
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-30-9
Record name 770-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165363
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CYANO-2-(METHYLTHIO)PYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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